molecular formula C6H6BrClN2O2S B1378512 N-(4-Bromo-3-chlorophenyl)aminosulfonamide CAS No. 1701629-91-5

N-(4-Bromo-3-chlorophenyl)aminosulfonamide

Cat. No.: B1378512
CAS No.: 1701629-91-5
M. Wt: 285.55 g/mol
InChI Key: GYISKCLXSRTZKE-UHFFFAOYSA-N
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Description

“N-(4-Bromo-3-chlorophenyl)aminosulfonamide” is a chemical compound with the CAS Number: 1701629-91-5 . Its molecular formula is C6H6BrClN2O2S and it has a molecular weight of 285.55 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H6BrClN2O2S/c7-5-2-1-4 (3-6 (5)8)10-13 (9,11)12/h1-3,10H, (H2,9,11,12) .


Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 409.5±55.0 °C and its predicted density is 1.966±0.06 g/cm3 . Its pKa is predicted to be 6.60±0.50 .

Scientific Research Applications

Synthesis and Antiviral Activity

N-(4-Bromo-3-chlorophenyl)aminosulfonamide derivatives have been synthesized and evaluated for their antiviral activities. For instance, the synthesis of thiadiazole sulfonamide derivatives starting from chlorobenzoic acid showed anti-tobacco mosaic virus activity, indicating potential for the development of new antiviral agents (Chen et al., 2010).

Molecular Interactions and Crystallography

Research on sulfonamides has also focused on studying molecular interactions within crystals and solutions. These studies offer insights into the physical properties, solubility, and crystalline structures of sulfonamide derivatives, which are essential for the development of pharmaceuticals and other chemical applications (Perlovich et al., 2008).

Photo-induced Chemical Synthesis

The photo-induced synthesis of N-aminosulfonamides via the fixation of sulfur dioxide into aryl/alkyl halides presents a novel, catalyst-free method. This process demonstrates a broad reaction scope and good functional group tolerance, paving the way for efficient and environmentally friendly synthesis methods (Li et al., 2016).

Sulfonamide-sulfonimide Tautomerism

Investigations into the tautomerism of sulfonamide derivatives, such as those involving 1,2,4-triazine, reveal the structural dynamics and potential chemical stability issues. Understanding these properties is crucial for the design of more effective chemical compounds with specific applications (Branowska et al., 2022).

Properties

IUPAC Name

1-bromo-2-chloro-4-(sulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O2S/c7-5-2-1-4(3-6(5)8)10-13(9,11)12/h1-3,10H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYISKCLXSRTZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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